molecular formula C18H22BNO4 B1440829 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester CAS No. 1073353-59-9

4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester

Cat. No. B1440829
M. Wt: 327.2 g/mol
InChI Key: ZNYVQYJVECCENX-UHFFFAOYSA-N
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Description

4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester is a chemical compound with the empirical formula C18H22BNO4 . It has a molecular weight of 327.18 . The compound is a solid and has a melting point of 107-113 °C .


Molecular Structure Analysis

The SMILES string for this compound is CC1(C)OB(OC1(C)C)c2ccc(cc2)C(=O)NCc3ccco3 . This provides a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester are not detailed in the search results, boronic esters are known to be involved in various types of reactions. For instance, they play a crucial role in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

As mentioned earlier, 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester is a solid with a melting point of 107-113 °C . It has an empirical formula of C18H22BNO4 and a molecular weight of 327.18 .

Scientific Research Applications

  • Hydrolysis Susceptibility at Physiological pH : Phenylboronic pinacol esters, such as 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester, are considered for drug design and drug delivery devices, particularly as boron-carriers for neutron capture therapy. These compounds, however, exhibit marginal stability in water and are susceptible to hydrolysis, especially at physiological pH. This aspect needs to be considered when utilizing these compounds for pharmacological purposes (Achilli et al., 2013).

  • Phosphorescence Properties : Arylboronic esters, including phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This finding is notable as it challenges the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. The phosphorescence of these molecules may be influenced more by solid-state molecular packing rather than the patterns and numbers of boron substituents (Shoji et al., 2017).

  • Solubility in Organic Solvents : The solubilities of phenylboronic acid and its cyclic esters, including pinacol ester, have been studied in various organic solvents. The solubility varies significantly depending on the solvent, with higher solubility observed in ether and ketones, moderate in chloroform, and very low in hydrocarbons. Such solubility patterns are essential for practical applications in synthesis and formulation (Leszczyński et al., 2020).

  • Applications in Polymer Synthesis : Phenylboronic acid pinacol ester has been utilized in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers demonstrate potential as H2O2-responsive delivery vehicles, capable of controlled release in response to environmental stimuli (Cui et al., 2017).

  • Fluorescent Sensor Development : Phenylboronic acid pinacol ester derivatives have been explored in the development of highly sensitive fluorescent sensors for detecting trace amounts of water. These sensors, based on photo-induced electron transfer, demonstrate the potential of these compounds in analytical applications (Miho et al., 2021).

Safety And Hazards

The compound is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h5-11H,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYVQYJVECCENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674672
Record name N-[(Furan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester

CAS RN

1073353-59-9
Record name N-(2-Furanylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Furan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Furfurylamino-1-carbonyl)phenyl] boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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